2-Bromobenzyl bromide
Overview
Description
2-Bromobenzyl bromide: is an organic compound with the molecular formula C7H6Br2 . It is a colorless to pale yellow liquid or crystalline solid at room temperature. This compound is widely used in organic synthesis as a reagent for introducing the benzyl group into various substrates. It is also known for its role in protecting ketones and aldehydes in their less reactive alcohol oxidation states.
Mechanism of Action
Target of Action
2-Bromobenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are ketones and aldehydes , which it helps protect in their less reactive alcohol oxidation states .
Mode of Action
The compound interacts with its targets (ketones and aldehydes) by acting as a protecting group . It forms a bond with the oxygen atom of the carbonyl group in these compounds, reducing their reactivity and making them less susceptible to further reactions . This allows for selective reactions to occur elsewhere in the molecule without interference from the carbonyl group .
Biochemical Pathways
Instead, it is used in the synthesis of various organic compounds . For example, it has been used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines . These compounds can then participate in various biochemical reactions.
Result of Action
The primary result of this compound’s action is the protection of ketones and aldehydes, allowing for selective reactions to occur elsewhere in the molecule . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactions being carried out .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is soluble in dioxane , which can be used as a solvent in reactions involving this compound. The compound is also sensitive to light and heat, which can influence its reactivity . Furthermore, it should be stored in an inert atmosphere to prevent unwanted reactions .
Biochemical Analysis
Biochemical Properties
2-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions. The compound is known to react with nucleophiles, leading to the formation of benzylic halides, which can further participate in biochemical pathways . These interactions are crucial for the synthesis of substituted quinazolines and tetrahydroquinazolines .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound can induce oxidative stress, leading to alterations in cellular metabolism. Additionally, this compound has been observed to cause damage to cellular membranes and organelles, impacting overall cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This process can lead to the formation of benzylic carbocations, which are stabilized by resonance. These intermediates can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative damage to cellular structures, leading to chronic effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that facilitate nucleophilic substitution reactions. The compound can affect metabolic flux by altering the levels of key metabolites. It is also known to interact with cofactors that are essential for various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Toluene: One common method involves the bromination of toluene. In a reaction flask, toluene is added to acetic acid, followed by the addition of iron powder as a catalyst. Bromine is then slowly added to the mixture at room temperature. The reaction is allowed to proceed under light irradiation to ensure complete bromination.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Coupling Reactions: Reagents such as Grignard reagents and organolithium compounds are used.
Major Products Formed:
Substituted Benzyl Compounds: Depending on the nucleophile used, the major products can include benzyl amines, benzyl alcohols, and benzyl thiols.
Coupled Products: The major products of coupling reactions are various substituted benzyl compounds, which can be further functionalized for use in more complex organic syntheses.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 2-Bromobenzyl bromide is used in the synthesis of various heterocyclic compounds such as quinazolines and tetrahydroquinazolines.
Protecting Group: It serves as a protecting group for ketones and aldehydes during multi-step organic syntheses.
Biology and Medicine:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry:
Comparison with Similar Compounds
4-Bromobenzyl bromide: Similar in structure but with the bromine atoms positioned differently on the benzene ring.
3-Bromobenzyl bromide: Another positional isomer with different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYGJNFCREHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063022 | |
Record name | 2-Bromobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Bromobenzyl bromide | |
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CAS No. |
3433-80-5 | |
Record name | 2-Bromobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-2-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 2-bromobenzyl bromide?
A1: this compound has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure consists of a benzene ring with a bromomethyl (-CH2Br) substituent at the 1-position and a bromine atom at the 2-position. []
Q2: Is there spectroscopic data available for this compound?
A2: While the provided research papers don't delve into detailed spectroscopic characterization, this compound's structure can be confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the compound's hydrogen and carbon environments and its molecular mass, respectively.
Q3: What are the common applications of this compound in organic synthesis?
A3: this compound is primarily used as an alkylating agent due to the reactivity of its benzylic bromine atom. It's a valuable building block for constructing diverse structures, including heterocycles like phenanthridines [, ], dibenzo[b,e][1,4]diazepines [, ], quinazolines [], and isochromans [], among others [, , , , , , , , , , , , , ].
Q4: What types of reactions commonly employ this compound?
A4: The research highlights its use in palladium-catalyzed reactions [, , , , , ], copper-catalyzed reactions [, , , ], and radical cyclizations [, , , , ].
Q5: Can you provide specific examples of how this compound is used to synthesize complex molecules?
A5: Certainly. For instance, it reacts with 4-quinolones in a palladium-catalyzed annulation to yield pyrido-4-phenanthridinones []. It also undergoes copper-catalyzed tandem reactions with aldehydes and ammonia or amines to produce quinazolines and tetrahydroquinazolines []. Additionally, it serves as a starting material for synthesizing benzopyran-fused flavone derivatives via microwave-assisted intramolecular C-H activation [].
Q6: How does the presence of two bromine atoms in this compound influence its reactivity?
A6: The bromine atom at the benzylic position is generally more reactive than the bromine atom directly attached to the benzene ring. This difference in reactivity allows for chemoselective reactions, enabling the controlled formation of desired products. For example, in the palladium-catalyzed domino synthesis of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines, the reaction proceeds through a selective N-benzylation at the benzylic position, followed by an intramolecular N′-arylation [].
Q7: What are the typical reaction mechanisms involved when using this compound?
A7: The mechanisms depend on the specific reaction conditions. Palladium-catalyzed reactions often proceed through oxidative addition of the benzylic bromide to palladium, followed by reductive elimination to form the new carbon-carbon or carbon-nitrogen bond. Copper-catalyzed reactions might involve the formation of organocopper intermediates. Radical cyclizations typically proceed via a chain reaction mechanism involving the generation of an aryl radical, cyclization, and subsequent trapping of the radical intermediate.
Q8: Are there any regioselectivity challenges when working with this compound?
A8: Yes, regioselectivity can be a consideration, especially in cyclization reactions. For example, in radical cyclizations, both 6-endo-trig and 5-exo-trig cyclization pathways are possible. The desired regioisomer can be favored by carefully selecting the reaction conditions and the substituents present on the substrate [, , , , ].
Q9: What precautions should be taken when handling this compound?
A9: this compound is a lachrymator, meaning it can irritate the eyes and cause tearing. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and eye protection. []
Q10: Are there any specific storage recommendations for this compound?
A10: It should be stored under an inert atmosphere, like nitrogen, to prevent decomposition and minimize exposure to moisture and air. []
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